5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a benzothiophene ring, a triazole ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atom on the benzothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-benzothiophen-2-yl)(morpholino)methanone
- 3-chloro-1-benzothiophen-2-yl)(4-thiomorpholinyl)methanone
Uniqueness
Compared to similar compounds, 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the triazole-thione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8ClN3S2 |
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Molecular Weight |
281.8 g/mol |
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16) |
InChI Key |
GIAKLMXLFBCDTC-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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